6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-R, p-methoxybenzaldehyde, and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of ethanol or L-proline can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The pathways involved include the formation of stable complexes with the DNA-enzyme complex, preventing the supercoiling and relaxation of DNA .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: A closely related compound with similar biological activities.
Norfloxacin: Another quinoline derivative used as an antibiotic.
Ciprofloxacin: A well-known fluoroquinolone antibiotic with broad-spectrum activity.
Uniqueness
6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for further drug development and research.
Properties
Molecular Formula |
C12H11F2NO3 |
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Molecular Weight |
255.22 g/mol |
IUPAC Name |
6,7-difluoro-1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO3/c1-12(11(17)18)5-10(16)15(2)9-4-8(14)7(13)3-6(9)12/h3-4H,5H2,1-2H3,(H,17,18) |
InChI Key |
DHLKAXFTTUETCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C2=CC(=C(C=C21)F)F)C)C(=O)O |
Origin of Product |
United States |
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